1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene

Vue d'ensemble

Description

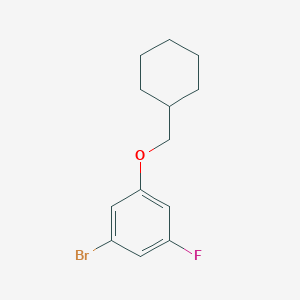

1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclohexylmethoxy group

Méthodes De Préparation

The synthesis of 1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

Cyclohexylmethoxylation: The cyclohexylmethoxy group can be added through a nucleophilic substitution reaction using cyclohexylmethanol and a suitable base like sodium hydride (NaH).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity.

Analyse Des Réactions Chimiques

1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration, sulfonation, or halogenation.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding cyclohexylmethoxyfluorobenzene derivatives.

Common reagents and conditions used in these reactions include polar aprotic solvents (e.g., dimethylformamide), bases (e.g., potassium carbonate), and catalysts (e.g., palladium on carbon).

Applications De Recherche Scientifique

1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.

Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene depends on its specific application. In organic synthesis, it acts as an intermediate that undergoes various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene can be compared with other similar compounds, such as:

1-Bromo-3-(cyclohexylmethoxy)-5-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and applications.

1-Bromo-3-(cyclohexylmethoxy)-5-methylbenzene:

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its reactivity and interactions in various chemical and biological contexts.

Activité Biologique

1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene is an organic compound characterized by the presence of bromine and fluorine substituents on a benzene ring, along with a cyclohexylmethoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C13H14BrF

- Molecular Weight : 267.15 g/mol

- CAS Number : 1141782-49-1

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its interactions with biological systems and potential therapeutic applications.

The compound's mechanism of action is believed to involve:

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could influence receptor activity, affecting cellular signaling processes.

- Gene Expression Alteration : It may impact the transcription and translation of genes related to its biological effects.

Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, a study comparing various halogenated phenolic compounds demonstrated that the presence of bromine and fluorine enhances antibacterial activity against certain pathogens.

| Compound | Antibacterial Activity (MIC) |

|---|---|

| This compound | TBD |

| 1-Bromo-3-fluorobenzene | 32 µg/mL |

| 1-Bromo-4-fluorobenzene | 64 µg/mL |

Note: TBD indicates that specific data for this compound is not yet available.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that halogenated benzene derivatives can exhibit varying degrees of toxicity towards cancer cell lines. The cytotoxic effects are often linked to their ability to induce apoptosis in cancer cells.

Data for this compound specifically is still under investigation.

Case Studies

A notable case study involved the synthesis and evaluation of similar compounds for their anti-inflammatory properties. The study found that compounds with a cyclohexyl group exhibited reduced inflammatory responses in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Propriétés

IUPAC Name |

1-bromo-3-(cyclohexylmethoxy)-5-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrFO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQUOWPYBQRNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.